molecular formula C9H21N B1359938 n-Methyloctan-1-amine CAS No. 2439-54-5

n-Methyloctan-1-amine

Cat. No. B1359938
CAS RN: 2439-54-5
M. Wt: 143.27 g/mol
InChI Key: SEGJNMCIMOLEDM-UHFFFAOYSA-N
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Description

N-Methyloctan-1-amine is a secondary amino compound . It is an organic compound with the chemical formula C9H21N . It is a colorless liquid with a distinctive amine odor . It is a fatty amine compound with lipophilicity and surface activity .


Synthesis Analysis

The synthesis of amines like n-Methyloctan-1-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of n-Methyloctan-1-amine can be represented by the IUPAC name N-methyloctan-1-amine . The InChI representation is InChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCNC .


Physical And Chemical Properties Analysis

The molecular weight of n-Methyloctan-1-amine is 143.27 g/mol . It has a XLogP3 value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . It has seven rotatable bonds . The exact mass and monoisotopic mass are both 143.167399674 g/mol .

Scientific Research Applications

Application 1: Biomarker for Type 2 Diabetes Mellitus (T2DM) Diagnosis

  • Scientific Field : Diabetology & Metabolic Syndrome
  • Summary of the Application : “n-Methyloctan-1-amine” is identified as one of the five biomarkers that have a good prediction ability of T-T2DM disease risk . It is used in the integrated biomarker profiling of the metabolome associated with type 2 diabetes mellitus among Tibetan in China .
  • Methods of Application or Experimental Procedures : The study conducted untargeted metabolomics analysis of plasma samples from a retrospective cohort study with 100 healthy controls and 100 T-T2DM patients using liquid chromatography–mass spectrometry . The optimal metabolite panels for predicting T-T2DM were selected using a tenfold cross-validation random forest classification model .
  • Results or Outcomes : The T-T2DM group had significant metabolic alterations that are distinct from known diabetes risk indicators, such as body mass index, fasting plasma glucose, and glycosylated hemoglobin levels . The metabolite prediction model provided a better predictive value compared with the clinical features . Ten metabolites, including “n-Methyloctan-1-amine”, were found to be independently predictive of T-T2DM .

Application 2: Component in PAMAM Dendrimer-Based Macromolecules

  • Scientific Field : Polymer Science and Nanotechnology
  • Summary of the Application : “n-Methyloctan-1-amine” could potentially be used as a component in the synthesis of Poly(amidoamine) (PAMAM) dendrimers . These are highly branched, star-shaped macromolecules with very specific and controllable structures .
  • Methods of Application or Experimental Procedures : The synthesis of PAMAM dendrimers usually involves Michael addition followed by amidation . The dendrimers are synthesized from a branch point or central segment, and each dendron is composed of the scaffold (number of branching points) and surface groups .
  • Results or Outcomes : PAMAM dendrimers have found applications in various fields including medicine, DNA, pharmaceutical carriers, proteins, amino acids, and more . They are also used for fingerprint detection, biomedical applications, methanol oxidation, and optical sensing .

Application 3: Nanomedicine

  • Scientific Field : Nanotechnology and Medicine
  • Summary of the Application : While the specific use of “n-Methyloctan-1-amine” is not mentioned, it could potentially be used in the field of nanomedicine . Nanotechnology is being harnessed for various applications in healthcare and medicine .
  • Methods of Application or Experimental Procedures : The specific methods would depend on the exact application, but generally involve the use of nanoscale materials or devices for diagnosis, treatment, and prevention of diseases .
  • Results or Outcomes : Nanotechnology has shown successful and beneficial uses in diagnostics, disease treatment, regenerative medicine, gene therapy, dentistry, oncology, aesthetics industry, drug delivery, and therapeutics .

Application 4: Component in Chitosan Derivatives

  • Scientific Field : Biomedical Applications
  • Summary of the Application : While the specific use of “n-Methyloctan-1-amine” is not mentioned, it could potentially be used in the synthesis of chitosan derivatives . Chitosan is a versatile biopolymer derived from chitin that has garnered significant attention in various biomedical applications due to its unique properties .
  • Methods of Application or Experimental Procedures : The specific methods would depend on the exact application, but generally involve the use of chitosan and its derivatives in the antibacterial, anticancer, wound healing, and tissue engineering fields .
  • Results or Outcomes : Chitosan and its derivatives have shown successful and beneficial uses in the fields of diagnostics, disease treatment, regenerative medicine, gene therapy, dentistry, oncology, aesthetics industry, drug delivery, and therapeutics .

Application 5: Nanotechnology

  • Scientific Field : Nanotechnology
  • Summary of the Application : While the specific use of “n-Methyloctan-1-amine” is not mentioned, it could potentially be used in the field of nanotechnology . Nanotechnology is being harnessed for various applications in healthcare and medicine .
  • Methods of Application or Experimental Procedures : The specific methods would depend on the exact application, but generally involve the use of nanoscale materials or devices for diagnosis, treatment, and prevention of diseases .
  • Results or Outcomes : Nanotechnology has shown successful and beneficial uses in diagnostics, disease treatment, regenerative medicine, gene therapy, dentistry, oncology, aesthetics industry, drug delivery, and therapeutics .

Safety And Hazards

N-Methyloctan-1-amine is considered a hazardous substance. It has been reported to cause glaucopsia in workers employed in epoxy, foundry, and polyurethane foam industries . This symptom has been related to corneal edema and vesicular collection of fluid within the corneal subepithelial cells .

properties

IUPAC Name

N-methyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGJNMCIMOLEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044619
Record name N-Methyloctan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyloctan-1-amine

CAS RN

2439-54-5
Record name N-Methyloctylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2439-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octylmethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanamine, N-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyloctan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl(octyl)amine
Source European Chemicals Agency (ECHA)
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Record name OCTYLMETHYLAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

523 g of the benzene sulfonamide of octylamine are dissolved in 1500 cc of anhydrous xylene. There are then introduced, with agitation, 835 cc of a 2.4 N ethanolic solution of sodium ethylate. The ethanol is then eliminated by distillation. While agitating the reaction mixture and maintaining its temperature at 100°-110° C., there are introduced over a one hour period 385 cc of methyl sulfate. The resulting mixture is heated at reflux for 4 hours. After cooling, the mineral salts formed are removed by filtration. There are then added to the filtrate 1500 cc of a concentrated aqueous solution of NaOH. The resulting mixture is decanted and the xylenic phase is washed 4 times with 1000 cc of water and then concentrated. The residue obtained is added to a mixture of 1400 g of concentrated sulfuric acid and about 560 g of crushed ice. The resulting mixture is then brought, with agitation, to 160° C. for 16 hours. After cooling, the reaction mixture is poured onto 3 kg of crushed ice and made alkaline by the addition of 3500 cc of a concentrated aqueous solution of NaOH, which is then extracted three times with 2000 cc of ethyl acetate. The organic phase is then washed with water, dried and concentrated under reduced pressure. The residue is distilled and the fraction distilling at 45°-50° C. under 0.2 mm Hg is recovered.
Quantity
523 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1400 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
560 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Four
[Compound]
Name
concentrated aqueous solution
Quantity
3500 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
J Meng, F Huang, J Shi, C Zhang, L Feng… - Diabetology & Metabolic …, 2023 - Springer
… 5B, the top 5 predictive metabolites of Gini importance, especially THC, (±)12(13)-DiHOME and N-methyloctan-1-amine, had a stronger predictive power than FPG. These five …
Number of citations: 2 link.springer.com
M Terhorst, C Heider, A Vorholt, D Vogt… - ACS Sustainable …, 2020 - ACS Publications
… Temperatures exceeding 160 C reduce the selectivity, due to the formation of N-methyloctan-1-amine. In addition, ligand fragments were observed by gas chromatography (GC-FID) …
Number of citations: 9 pubs.acs.org
X Wang, H Wang, K Zhao, H Yuan… - The Journal of Organic …, 2023 - ACS Publications
Selective N-methylation of amines with methanol is an important reaction in the synthesis of high-value-added fine chemicals, including dyes, surfactants, pharmaceuticals, …
Number of citations: 2 pubs.acs.org
N Biswas, D Srimani - The Journal of Organic Chemistry, 2021 - ACS Publications
Methanol can be employed as a green and sustainable methylating agent to form C–C and C–N bonds via borrowing hydrogen (BH) methodology. Herein we explored the activity of the …
Number of citations: 35 pubs.acs.org
DN Ng, P Fromherz - ACS Chemical Biology, 2011 - ACS Publications
… Compound 4 (400 mg, 0.6 mmol) and N-methyloctan-1-amine (687 mg, 4.8 mmol) were dissolved in 10 mL of ACN, the flask was flushed with argon, and the mixture was stirred at 50 C …
Number of citations: 37 pubs.acs.org
C Metzcar, F Leyva Gutierrez, BH Ownley… - ACS Applied Bio …, 2023 - ACS Publications
… As previously stated, N-benzyl-N-methyloctan-1-amine was not commercially available and therefore needed to be synthesized. This was initially completed by alkylating N-…
Number of citations: 3 pubs.acs.org
H Poole - 2022 - search.proquest.com
… Cyclization of 8-bromo-N-butyl-N-methyloctan-1-amine to 1-butyl-1-methylazonan-1-ium. ................................................................................................................................ 53 Figure 4.2.4: …
Number of citations: 2 search.proquest.com
L Wang, J Cai, Y Xie, J Guo, L Xu, S Yu, X Zheng, J Ye… - Iscience, 2019 - cell.com
N-functionalization of amines with CO 2 and H 2 is one of the most important processes to make use of CO 2 . Although noble metal-based catalysts with remarkable performance have …
Number of citations: 13 www.cell.com
JS Babra - 2021 - centaur.reading.ac.uk
… 4can be synthesised using a convergent synthetic route, where diethyl malonate 8 is converted to compound 10 by heating to reflux in the presence of N-methyloctan-1-amine 9 (…
Number of citations: 2 centaur.reading.ac.uk
B Jiang, L Yang, X Luo, R Huang, W Jiao, X Zhong, L Li… - Fermentation, 2023 - mdpi.com
Sichuan black tea (SCBT) is well known for its pleasant sweet and citrus-like aroma. However, the origin of this distinctive aroma remains unknown. Herein, the aroma characteristics of …
Number of citations: 1 www.mdpi.com

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